molecular formula C12H9Cl2FN4O2 B13891832 5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole

5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole

Cat. No.: B13891832
M. Wt: 331.13 g/mol
InChI Key: UBVVEAXPUVPRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 1-methyl-3,5-dichloropyrazole in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole is unique due to its specific combination of chloro, fluoro, and methylene groups, which contribute to its distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H9Cl2FN4O2

Molecular Weight

331.13 g/mol

IUPAC Name

[(2-chloro-6-fluorophenyl)methylideneamino] N-(5-chloro-1-methylpyrazol-4-yl)carbamate

InChI

InChI=1S/C12H9Cl2FN4O2/c1-19-11(14)10(6-16-19)18-12(20)21-17-5-7-8(13)3-2-4-9(7)15/h2-6H,1H3,(H,18,20)

InChI Key

UBVVEAXPUVPRHS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)ON=CC2=C(C=CC=C2Cl)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.